molecular formula C7H6FIO B13550273 1-(Fluoromethoxy)-4-iodobenzene

1-(Fluoromethoxy)-4-iodobenzene

Katalognummer: B13550273
Molekulargewicht: 252.02 g/mol
InChI-Schlüssel: LAWTWZYPEUYJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Fluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a fluoromethoxy group (-OCH2F) and an iodine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Fluoromethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-iodophenol with fluoromethylating agents such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Fluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The fluoromethoxy group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethoxybenzene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(Fluoromethoxy)-4-aminobenzene when using an amine nucleophile.

    Oxidation: Formation of 4-fluoromethoxybenzaldehyde or 4-fluoromethoxybenzoic acid.

    Reduction: Formation of 1-(Fluoromethoxy)benzene.

Wissenschaftliche Forschungsanwendungen

1-(Fluoromethoxy)-4-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 1-(Fluoromethoxy)-4-iodobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzymatic activity. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Fluoromethoxy)-2-iodobenzene
  • 1-(Fluoromethoxy)-3-iodobenzene
  • 1-(Fluoromethoxy)-4-bromobenzene

Comparison: 1-(Fluoromethoxy)-4-iodobenzene is unique due to the specific positioning of the fluoromethoxy and iodine groups on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. Compared to its brominated analog, the iodine atom provides different electronic and steric effects, potentially leading to variations in reaction outcomes and biological activity.

Eigenschaften

Molekularformel

C7H6FIO

Molekulargewicht

252.02 g/mol

IUPAC-Name

1-(fluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H6FIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI-Schlüssel

LAWTWZYPEUYJBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCF)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.